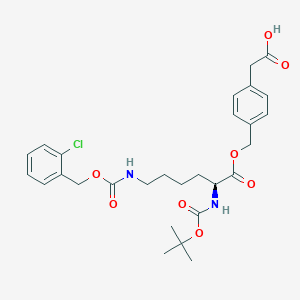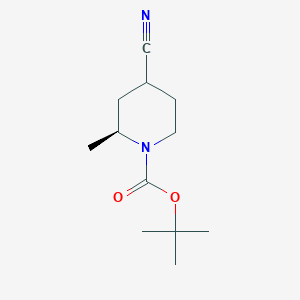
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate, also known as TBTC, is a derivative of azepane-1-carboxylate, a compound found in various plants and animals. TBTC is a valuable synthetic intermediate with a wide range of applications in pharmaceuticals and other fields. It is a versatile compound used in a variety of chemical reactions, including the synthesis of active pharmaceutical ingredients, and has been studied extensively in recent years.
Wirkmechanismus
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is an intermediate in a variety of chemical reactions, and its mechanism of action is determined by the specific reaction in which it is used. Generally, it acts as a nucleophile, reacting with electrophilic substrates to form a new covalent bond. It can also act as a catalyst, increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound and has not been studied for its effects on the human body. However, it has been studied for its effects on other organisms, such as bacteria and fungi. In these studies, tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has been found to have antifungal, antibacterial, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly toxic compound and should be handled with extreme care. It is also not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a wide range of potential applications in the field of pharmaceuticals and other industries. It could be used to develop new APIs and other compounds such as polymers, surfactants, and dyes. It could also be used to develop new methods for synthesizing APIs and other compounds. Additionally, it could be used to improve existing methods for synthesizing APIs and other compounds. Finally, it could be used to develop new methods for delivering APIs and other compounds to their target sites in the body.
Synthesemethoden
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is synthesized via the reaction of tert-butyl (3S)-3-azepane-1-carboxylate with 1H-triazole. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at a temperature of 80–90 °C for 2–3 hours. The product is then precipitated and collected by filtration.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has been used extensively in scientific research, particularly in the field of pharmaceuticals. It has been used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as antifungals, anti-inflammatories, and antiarrhythmics. It has also been used in the synthesis of other compounds such as antibiotics, antimalarials, and antivirals. tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has also been used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAVLKWFQUTLC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

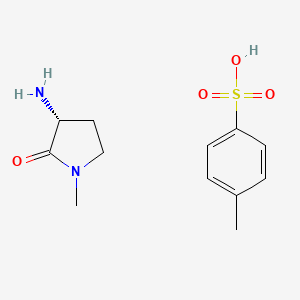
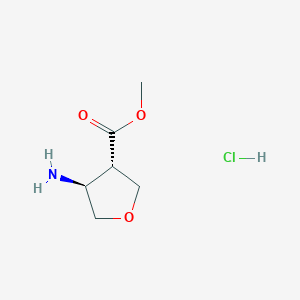
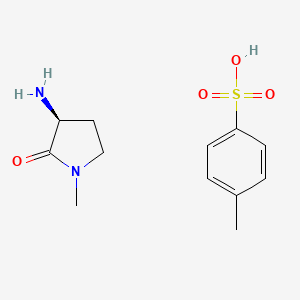
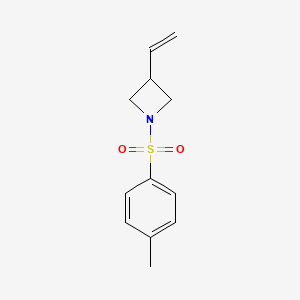
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
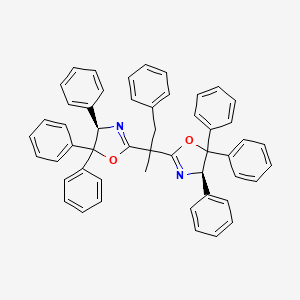

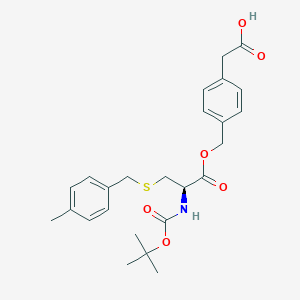
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
